methyl 5-ethynyl-2-methoxybenzoate
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Overview
Description
Methyl 5-ethynyl-2-methoxybenzoate is an organic compound with the molecular formula C11H10O3 It is a derivative of benzoic acid, characterized by the presence of an ethynyl group at the 5-position and a methoxy group at the 2-position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-ethynyl-2-methoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 5-ethynyl-2-methoxybenzoic acid with methanol in the presence of an acidic catalyst. Another method includes the use of Suzuki-Miyaura coupling reactions, where a boronic acid derivative is coupled with a halogenated precursor under palladium catalysis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity, often using continuous flow reactors and automated systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-ethynyl-2-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alkanes or alkenes.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Reagents like sodium methoxide (NaOCH3) and other nucleophiles are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield carboxylic acids, while reduction can produce alkanes .
Scientific Research Applications
Methyl 5-ethynyl-2-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Mechanism of Action
The mechanism of action of methyl 5-ethynyl-2-methoxybenzoate involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The methoxy group can also affect the compound’s solubility and binding affinity to target proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-methoxybenzoate: Similar in structure but lacks the ethynyl group, making it less reactive in certain chemical reactions.
Methyl 5-formyl-2-methoxybenzoate: Contains a formyl group instead of an ethynyl group, leading to different reactivity and applications.
Uniqueness
Methyl 5-ethynyl-2-methoxybenzoate is unique due to the presence of both the ethynyl and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and various research applications .
Properties
CAS No. |
1202818-90-3 |
---|---|
Molecular Formula |
C11H10O3 |
Molecular Weight |
190.2 |
Purity |
95 |
Origin of Product |
United States |
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